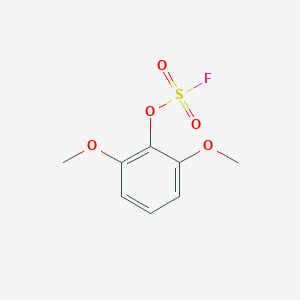

2-Fluorosulfonyloxy-1,3-dimethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

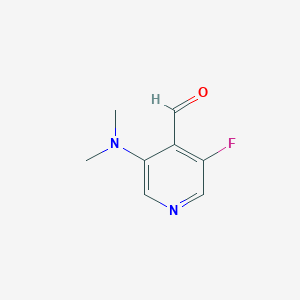

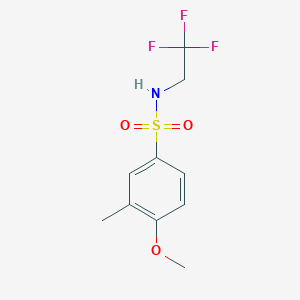

“2-Fluorosulfonyloxy-1,3-dimethoxybenzene” is a derivative of 1,3-Dimethoxybenzene . 1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2 . It is one of three isomers of dimethoxybenzene .

Synthesis Analysis

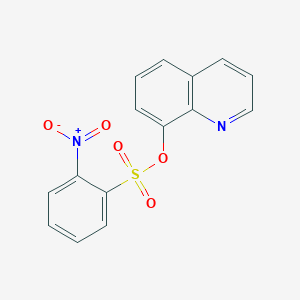

The synthesis of “this compound” involves the use of fluorosulfonyl radicals . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The new 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole has been synthesized by the SuFEx click reaction in a two-chamber reactor .Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxybenzene, a derivative of “this compound”, has a molecular weight of 138.1638 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” include the formation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . The reaction proceeded and gave a mixture of 1,3-Dimethoxy-2-(trifluoromethyl)benzene (A) and 2,4-Dimethoxy-1-(trifluoromethyl)benzene (B), 1,3-Dimethoxy-2,4-bis(trifluoromethyl)benzene ©, and 1,5-Dimethoxy-2,4-bis(trifluoromethyl)benzene (D) in 84% yield .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

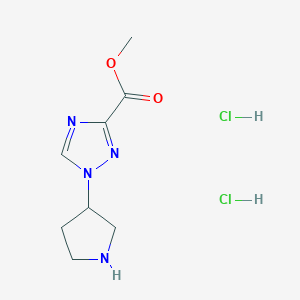

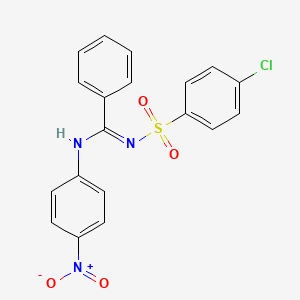

2-Fluorosulfonyloxy-1,3-dimethoxybenzene serves as a reagent or intermediate in organic synthesis, particularly in the construction of complex molecules through reactions like electrophilic fluorination, sulfonation, and aromatic substitution. For example, alpha-fluorosulfonamides were prepared by electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide as a fluorinating agent, with dimethoxybenzyl group acting as a new sulfonamide protecting group (Hill, Liu, & Taylor, 2004). This highlights the role of dimethoxybenzyl derivatives in facilitating fluorination reactions that are pivotal in synthesizing bioactive compounds.

Materials Science

In materials science, this compound-related compounds are explored for their potential in creating novel materials. The electrochemical copolymerization of aniline with anilinesulfonic acids in solutions containing fluorosulfonic acid suggests applications in the development of conductive polymers. These materials have significant implications in the fabrication of electronic devices, such as sensors and actuators, due to their unique electrical properties (Şahin, Pekmez, & Yildiz, 2002).

Environmental Chemistry

Research into the degradation of persistent organic pollutants in the environment also involves compounds related to this compound. The study on the oxidation of PFOA and other fluorotelomer sulfonates under conditions suitable for in-situ groundwater remediation demonstrates the environmental applications of fluorinated compounds. Heat-activated persulfate is evaluated for its efficiency in decomposing these contaminants, indicating the relevance of fluorosulfonyloxy compounds in environmental cleanup efforts (Park et al., 2016).

Advanced Chemistry Techniques

Furthermore, genetically encoded fluorosulfonyloxybenzoyl-l-lysine showcases the cutting-edge application of fluorosulfonyloxy derivatives in biochemistry for expansive covalent bonding of proteins via SuFEx chemistry. This innovative approach has broad implications for biochemical research, protein engineering, and the development of biotherapeutics (Liu et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Sulfonyl fluorides, such as “2-Fluorosulfonyloxy-1,3-dimethoxybenzene”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a promising direction for future research and development .

Eigenschaften

IUPAC Name |

2-fluorosulfonyloxy-1,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO5S/c1-12-6-4-3-5-7(13-2)8(6)14-15(9,10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYFBIXSLZYVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)

![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)